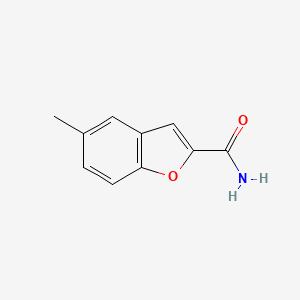

5-Methylbenzofuran-2-carboxamide

Descripción general

Descripción

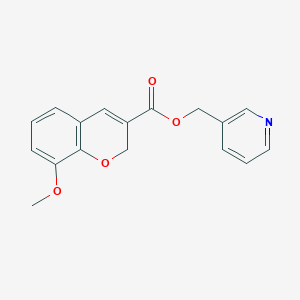

5-Methylbenzofuran-2-carboxamide is a chemical compound with the molecular formula C10H9NO2 . It belongs to the class of organic compounds known as benzofurans .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 5-Methylbenzofuran-2-carboxamide, involves a combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis

The molecular structure of 5-Methylbenzofuran-2-carboxamide can be analyzed using various techniques. For instance, the “What is This?” tool provides a fully automated process from evaluating the crystal to providing the 'structure’ . Another tool, MolView, consists of a structural formula editor and a 3D model viewer .Chemical Reactions Analysis

The chemical reactions involving 5-Methylbenzofuran-2-carboxamide can be analyzed using various methods. For instance, a study presents a short and highly modular synthetic route that involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Another study discusses leveraging language models for enhanced chemical reaction prediction .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methylbenzofuran-2-carboxamide can be analyzed using various methods. For instance, the properties of benzofuran derivatives, including their versatility and unique physicochemical properties, have been discussed .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Methylbenzofuran-2-carboxamide, focusing on six unique fields:

Antimicrobial Agents

5-Methylbenzofuran-2-carboxamide has shown promising potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been particularly effective against gram-positive bacteria, making it a valuable candidate for developing new antibiotics to combat resistant strains .

Anticancer Research

In the field of oncology, 5-Methylbenzofuran-2-carboxamide has been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). This compound targets specific pathways involved in cell cycle regulation, making it a potential therapeutic agent for various types of cancer .

Anti-inflammatory Applications

Research has highlighted the anti-inflammatory properties of 5-Methylbenzofuran-2-carboxamide. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in the inflammatory process. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Safety And Hazards

Direcciones Futuras

Benzofuran compounds, including 5-Methylbenzofuran-2-carboxamide, have attracted considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells .

Propiedades

IUPAC Name |

5-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFZVIFYOTVIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylbenzofuran-2-carboxamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid](/img/structure/B3041670.png)

![N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine](/img/structure/B3041671.png)

![2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide](/img/structure/B3041677.png)

![[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3041679.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B3041680.png)

![2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3041681.png)

![2-[(2-Fluorophenyl)methyl]propanedinitrile](/img/structure/B3041685.png)